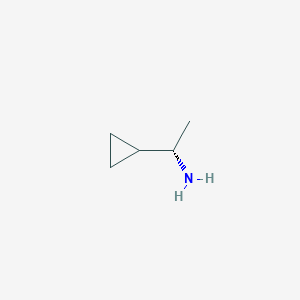
(S)-1-Cyclopropylethylamine
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and common names if applicable .
Synthesis Analysis
This involves studying the methods used to synthesize the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the types of reactions, the conditions required, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Derivatives :
- Kozhushkov et al. (2010) developed new compounds, including 1-ethynylcyclopropylamine, from cyclopropylacetylene, highlighting their potential as intermediates in organic synthesis (Kozhushkov et al., 2010).
- Abele et al. (1999) prepared β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which could have applications in peptide and protein research (Abele, Seiler, & Seebach, 1999).
Biological Activity and Medicinal Chemistry :
- Blass (2016) described the development of functionalized cyclopropanamine inhibitors of LSD1, indicating their potential use in treating conditions like schizophrenia and Alzheimer’s disease (Blass, 2016).
- Marzano et al. (2010) synthesized antitumor trans-amine-amidine-Pt(II) cationic complexes using cyclopropylamine, demonstrating significant tumor growth inhibition in in vivo studies (Marzano et al., 2010).
Chemical Properties and Mechanisms :
- Wallach et al. (2015) synthesized diphenidine, a dissociative agent with the diphenylethylamine nucleus, providing insights into its chemical characterization and potential NMDA receptor activity (Wallach et al., 2015).
- Van Oosterwijk et al. (2016) investigated the substrate range and enantioselectivity of ω-transaminases, which showed preference for substrates with large, flat cyclic side groups including 1-cyclopropylethylamine (Van Oosterwijk et al., 2016).
Applications in Organic Synthesis and Material Science :
- Kazuta, Matsuda, and Shuto (2002) explored the use of the cyclopropane ring in restricting the conformation of biologically active compounds for improved activity (Kazuta, Matsuda, & Shuto, 2002).
- Bandar and Lambert (2012) demonstrated that cyclopropenimines, including derivatives of cyclopropylamine, are effective as enantioselective Brønsted base catalysts in organic reactions (Bandar & Lambert, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXVGWKYIDNOS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Cyclopropylethylamine | |
CAS RN |
195604-39-8 | |
| Record name | (S)-1-Cyclopropylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




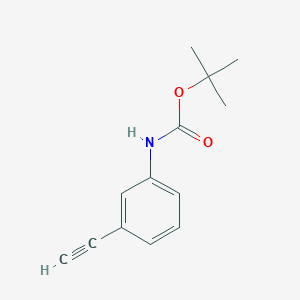


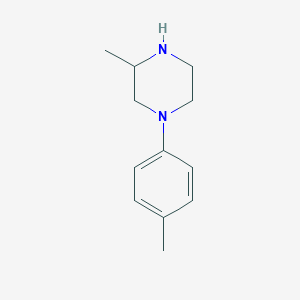
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)



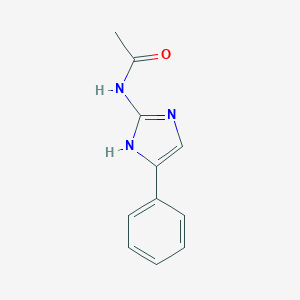
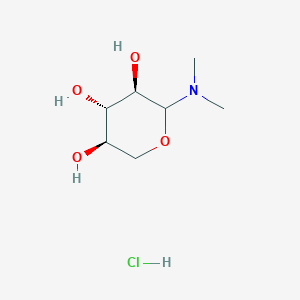
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

